2-(But-3-en-1-yl)cyclobutan-1-ol
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Overview
Description
2-(But-3-en-1-yl)cyclobutan-1-ol is an organic compound with the molecular formula C8H14O. It is a cyclobutane derivative with a butenyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, where an alkene and an alkyne react to form the cyclobutane ring. This reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-(But-3-en-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the hydroxyl group and the butenyl substituent, which can participate in various chemical reactions. The cyclobutane ring provides a rigid framework that can affect the compound’s binding to biological targets and its overall reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-ol: A similar compound with a tert-butoxy group instead of a hydroxyl group.
1-(oxiran-2-yl)cyclobutan-1-ol: Another cyclobutane derivative with an oxirane ring.
Uniqueness
2-(But-3-en-1-yl)cyclobutan-1-ol is unique due to its specific combination of a butenyl group and a hydroxyl group attached to the cyclobutane ring.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-but-3-enylcyclobutan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-7-5-6-8(7)9/h2,7-9H,1,3-6H2 |
InChI Key |
TVMCTCLRDCODQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CCC1O |
Origin of Product |
United States |
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